Paxilline
Overview
Description
Paxilline is a toxic, tremorgenic diterpene indole polycyclic alkaloid molecule produced by the fungus Penicillium paxilli. It was first characterized in 1975 . This compound is known for its ability to block potassium channels and is considered a potentially genotoxic compound .
Mechanism of Action
Target of Action
Paxilline is an indole alkaloid mycotoxin produced by Penicillium paxilli . It primarily targets large conductance Ca2+ and voltage-activated K+ (BK) channels . BK channels are crucial for various physiological processes, including muscle contraction, hormone secretion, and neuronal excitability .
Mode of Action
This compound inhibits BK channels through an almost exclusively closed-channel block mechanism . This means that the inhibition is inversely dependent on the BK channel’s open probability (Po), and is fully relieved by conditions that increase Po . The binding of a single this compound molecule allosterically alters the intrinsic equilibrium constant favoring occupancy of closed states . The affinity for the closed conformation is >500-fold greater than the affinity for the open conformation .
Biochemical Pathways
The biosynthesis of this compound involves a series of enzymatic reactions. PaxG, a geranylgeranyl diphosphate (GGPP) synthase, is proposed to catalyze the first step in this compound biosynthesis . The biosynthetic pathway involves two epoxidations and two cyclizations to yield paspaline, followed by two oxidation reactions and a demethylation to complete the synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of BK channels. This inhibition can affect various physiological processes, including cell movement and migration . Paxillin, a protein that shares a similar name but is distinct from this compound, plays a key role in these processes by recruiting structural and signaling molecules involved in cell movement and migration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of extracellular ATP can induce Paxillin phosphorylation, facilitating Paxillin-NLRP3 interaction, and promoting NLRP3 deubiquitination, thereby activating the NLRP3 inflammasome . .
Preparation Methods
Paxilline biosynthesis begins with the synthesis of geranylgeranyl pyrophosphate via the terpenoid pathway and indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway . The biosynthesis involves two epoxidations and two cyclizations to yield paspaline, followed by two oxidation reactions and a demethylation to complete the synthesis . Industrial production methods involve expressing the necessary genes in Aspergillus oryzae to replicate the biosynthetic pathway .
Chemical Reactions Analysis
Paxilline undergoes various chemical reactions, including prenylation, where it reacts with dimethylallyl diphosphate to form di-prenyl this compound and mono-prenyl this compound . The enzyme responsible for this reaction is a prenyltransferase, which catalyzes the successive di-prenylation . Common reagents used in these reactions include dimethylallyl diphosphate and geranylgeranyl pyrophosphate . Major products formed from these reactions are di-prenylated and mono-prenylated this compound .
Scientific Research Applications
Paxilline has several scientific research applications. It is used as a tool to study potassium channels due to its ability to block large conductance calcium-activated potassium (BK) channels . In biology, it has been used to induce autism-like behaviors in mice through inhibition of the BK channel . This compound has also been found to extend the lifespan, healthspan, and mobility of aged C. elegans worms . In medicine, it has been studied for its anticonvulsant activity against picrotoxin and pentylenetetrazol seizures in mice . Additionally, this compound has been used to develop monoclonal antibodies for detecting mycotoxins in agricultural products .
Comparison with Similar Compounds
Paxilline belongs to a class of indole diterpenoids, which include compounds like paspaline and pyrathis compound . Paspaline is another indole diterpene with a similar biosynthetic pathway, while pyrathis compound is a novel analog of this compound with an additional dihydropyran ring . These compounds share structural similarities but differ in their specific biological activities and toxicity profiles . This compound is unique in its potent inhibition of BK channels and its potential genotoxicity .
Properties
IUPAC Name |
(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNHBCIZLNNLRS-UBGQALKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972643 | |
Record name | Paxilline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Paxilline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57186-25-1, 1233509-81-3 | |
Record name | Paxilline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57186-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrano[2′′,3′′:5′,6′]benz[1′,2′:6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233509-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paxilline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paxilline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paxilline from Penicillium paxilli | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAXILLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T9U9Z96L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Paxilline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °C | |
Record name | Paxilline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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